Methyl 4-bromo-2-fluorobenzoate
Overview
Description
Methyl 4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a methyl ester derivative of 4-bromo-2-fluorobenzoic acid. This compound is commonly used in organic synthesis and serves as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-fluorobenzoate can be synthesized through the esterification of 4-bromo-2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2-fluorobenzyl alcohol.
Hydrolysis: Formation of 4-bromo-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-fluorobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-fluorobenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-chlorobenzoate
- Methyl 4-bromo-2-iodobenzoate
- Methyl 4-bromo-2-methylbenzoate
Uniqueness
Methyl 4-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-bromo-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILIUSWDLJMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463040 | |
Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179232-29-2 | |
Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-bromo-2-fluorobenzoate in the synthesis of retinoid derivatives?
A: this compound serves as a crucial building block in the synthesis of novel retinoid derivatives. [] It acts as an electrophilic coupling partner in a Suzuki coupling reaction with a boronic acid derivative (compound 2 in the paper). This reaction forms a key carbon-carbon bond, ultimately leading to the formation of the desired retinoid derivative 1b after hydrolysis.
Q2: What is the significance of synthesizing fluorinated retinoid derivatives like compound 1b?
A: Incorporating fluorine into organic molecules, particularly pharmaceuticals, can significantly alter their biological properties. [] In the case of retinoid derivatives, fluorination can influence their lipophilicity, metabolic stability, and binding affinity to target receptors. The research highlights that the fluorinated retinoid derivative 1b exhibits promising anti-cancer activity by inducing differentiation in HL-60 cells (a human leukemia cell line) with a lower IC50 value compared to all-trans retinoic acid (ATRA), a commercially available retinoid drug. This suggests that fluorination in this specific context might lead to improved potency.
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